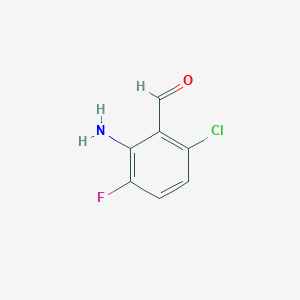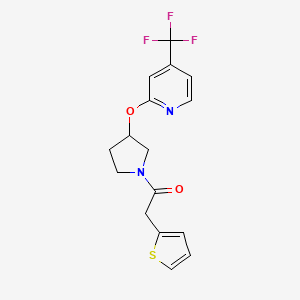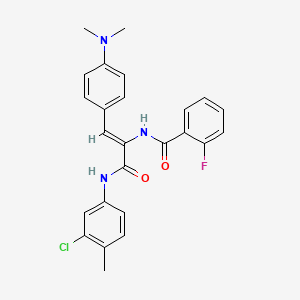![molecular formula C15H13ClN4O3S B2984775 5-[2-chloro-4-(methylsulfonyl)phenyl]-1-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole CAS No. 400089-26-1](/img/structure/B2984775.png)
5-[2-chloro-4-(methylsulfonyl)phenyl]-1-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-[2-chloro-4-(methylsulfonyl)phenyl]-1-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole” is a complex organic molecule that contains several functional groups. These include a tetrazole ring, a methylsulfonyl group, a methoxy group, and two phenyl rings .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central tetrazole ring. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the tetrazole ring is known to participate in various reactions, including cycloaddition and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure .Aplicaciones Científicas De Investigación
Docking Studies and Crystal Structure
The docking studies and crystal structure analysis of tetrazole derivatives provide insights into their orientation and interaction within the active sites of enzymes, such as the cyclooxygenase-2 enzyme. These studies help in understanding the compounds' inhibitory activities and potential therapeutic applications. For instance, Al-Hourani et al. (2015) detailed the structure of tetrazole derivatives and their COX-2 inhibition capabilities, highlighting their importance in medicinal chemistry (Al-Hourani et al., 2015).
Synthesis and Structure-Activity Relationships
Research into the synthesis and structure-activity relationships of compounds like indazole arylsulfonamides, which share structural similarities with tetrazole derivatives, supports the development of new pharmaceutical agents targeting specific receptors, such as the CC-chemokine receptor 4 (CCR4). Procopiou et al. (2013) explored these relationships, contributing to the development of potential therapeutic agents (Procopiou et al., 2013).
Water-Soluble Tetrazolium Salts
Tetrazolium salts, related to tetrazole compounds, have been studied for their applications as chromogenic indicators for NADH and cell viability assays. Ishiyama et al. (1997) synthesized a highly water-soluble disulfonated tetrazolium salt, demonstrating its utility in biochemical assays (Ishiyama et al., 1997).
Antimicrobial Activities
The exploration of tetrazole derivatives for their antimicrobial activities is another significant area of research. Novel tetrazole compounds have been synthesized and evaluated for their potential against various microorganisms, providing insights into their use as antimicrobial agents. For example, Bektaş et al. (2007) reported on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, highlighting the potential of these compounds in addressing drug-resistant infections (Bektaş et al., 2007).
Molecular Docking Studies
Further molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors provide insights into their mechanisms behind anti-cancer properties, emphasizing the relevance of tetrazole derivatives in developing novel cancer therapies. Karayel (2021) conducted a detailed study on the anti-cancer properties of these compounds, underscoring their potential as cancer therapeutic agents (Karayel, 2021).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(2-chloro-4-methylsulfonylphenyl)-1-(4-methoxyphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O3S/c1-23-11-5-3-10(4-6-11)20-15(17-18-19-20)13-8-7-12(9-14(13)16)24(2,21)22/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYCSTDBNQDOIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)C3=C(C=C(C=C3)S(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-chloro-4-(methylsulfonyl)phenyl]-1-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Mercapto-1-(2-methoxyethyl)-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one](/img/structure/B2984692.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2984693.png)
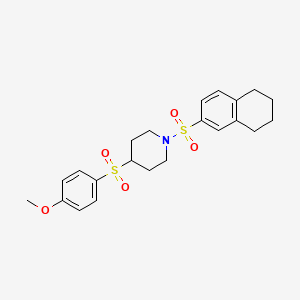
amine](/img/structure/B2984697.png)
![1-((2-chlorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2984698.png)
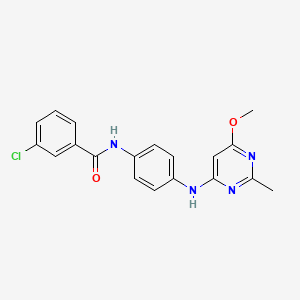
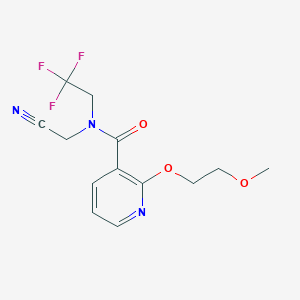
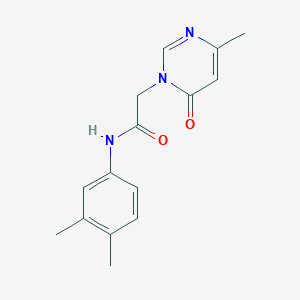
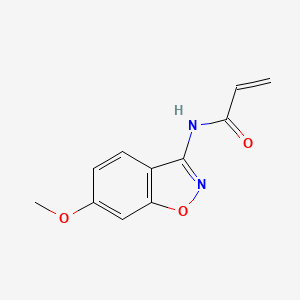
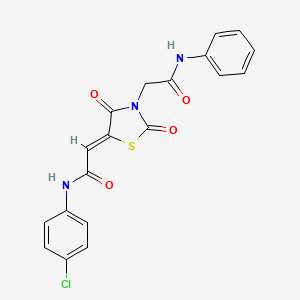
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide](/img/structure/B2984711.png)
